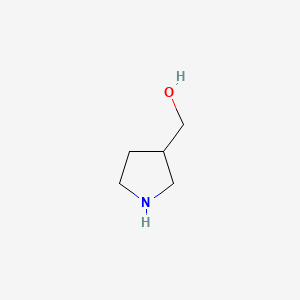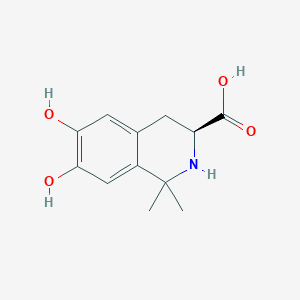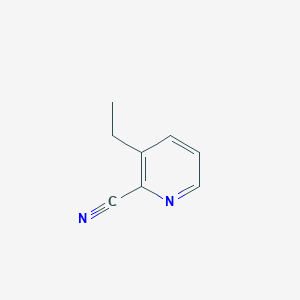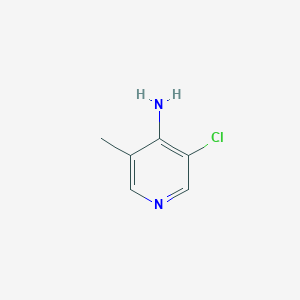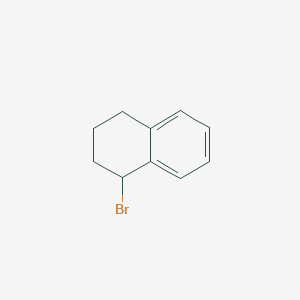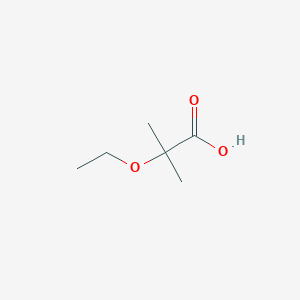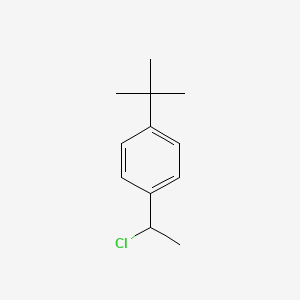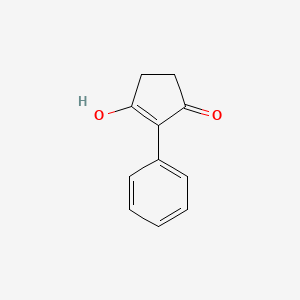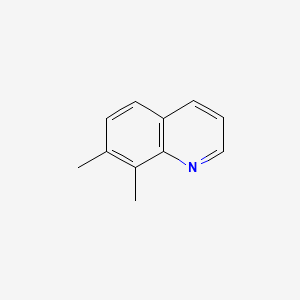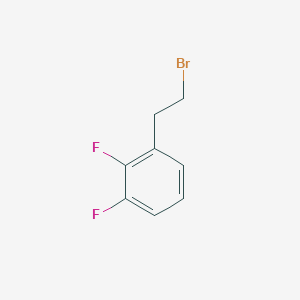![molecular formula C16H20OSi B1340127 {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol CAS No. 853955-71-2](/img/structure/B1340127.png)
{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol is a versatile organosilicon compound with the molecular formula C16H20OSi and a molecular weight of 256.41 g/mol. This compound is known for its unique structural features, which include a phenyl group substituted with a dimethyl(2-methylphenyl)silyl group and a methanol moiety. It is widely used in various fields of research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol typically involves the reaction of 2-methylphenylsilane with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general synthetic route can be summarized as follows:
Preparation of 2-methylphenylsilane: This is achieved by the reaction of 2-methylphenylchlorosilane with a reducing agent such as lithium aluminum hydride (LiAlH4).
Grignard Reaction: The 2-methylphenylsilane is then reacted with phenylmagnesium bromide in an anhydrous ether solvent to form the intermediate.
Hydrolysis: The intermediate is hydrolyzed using water or dilute acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) or alkyl halides (R-X) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted silyl derivatives.
科学的研究の応用
{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the silyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
類似化合物との比較
Similar Compounds
{2-[Dimethyl(phenyl)silyl]phenyl}methanol: Similar structure but lacks the 2-methyl group on the phenyl ring.
{2-[Dimethyl(2-chlorophenyl)silyl]phenyl}methanol: Similar structure but has a chlorine substituent instead of a methyl group.
Uniqueness
{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol is unique due to the presence of the 2-methyl group, which can influence its steric and electronic properties. This can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
[2-[dimethyl-(2-methylphenyl)silyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSi/c1-13-8-4-6-10-15(13)18(2,3)16-11-7-5-9-14(16)12-17/h4-11,17H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCFSBIGQPPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475299 |
Source


|
| Record name | [2-(Dimethyl-o-tolyl-silanyl)-phenyl]-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853955-71-2 |
Source


|
| Record name | [2-(Dimethyl-o-tolyl-silanyl)-phenyl]-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[dimethyl(2-methylphenyl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

